molecular formula C11H16OS B7996505 4-n-Butoxy-2-methylthiophenol

4-n-Butoxy-2-methylthiophenol

Cat. No.: B7996505
M. Wt: 196.31 g/mol
InChI Key: FWHBOUOLIINVTC-UHFFFAOYSA-N
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Description

4-n-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is substituted by a butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-2-methylthiophenol typically involves the alkylation of 2-methylthiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Methylthiophenol+n-Butyl bromideK2CO3/DMFThis compound\text{2-Methylthiophenol} + \text{n-Butyl bromide} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{this compound} 2-Methylthiophenol+n-Butyl bromideK2​CO3​/DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process typically involves distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-2-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiophenol derivatives

    Substitution: Various alkyl or aryl substituted thiophenols

Scientific Research Applications

4-n-Butoxy-2-methylthiophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-2-methylthiophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Butoxy-2-methylphenol
  • 4-n-Butoxy-2-methylbenzenethiol
  • 4-n-Butoxy-2-methylbenzyl alcohol

Uniqueness

4-n-Butoxy-2-methylthiophenol is unique due to the presence of both a butoxy group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the butoxy group increases the compound’s lipophilicity, while the methyl group can influence its steric and electronic properties.

Properties

IUPAC Name

4-butoxy-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-7-12-10-5-6-11(13)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHBOUOLIINVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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